Chiral Identity and Enantiomeric Excess vs. (R)-Isomer and Racemate: Verified Synthetic Origin
The (S)-enantiomer is synthesized from enantiopure N-Cbz-L-phenylalanal, which defines its (S)-configuration and theoretically ensures high enantiomeric excess (ee) [1]. The (R)-isomer is prepared from the D-isomer of the same precursor. While the exact ee% value for the final product is not reported in the identified literature, the use of an enantiopure starting material represents a baseline requirement for chiral procurement, as any deviation could introduce the opposite isomer. The racemic mixture (CAS 907973-28-8) lacks this stereochemical definition and is unsuitable for asymmetric syntheses.
| Evidence Dimension | Synthetic origin and stereochemical definition |
|---|---|
| Target Compound Data | Synthesized from N-Cbz-L-phenylalanal; (S)-configuration assigned |
| Comparator Or Baseline | (R)-isomer: Synthesized from N-Cbz-D-phenylalanal. Racemate: No chiral precursor specified. |
| Quantified Difference | Qualitative difference in chiral precursor. Quantitative ee% not available. |
| Conditions | Synthesis as per patent US 2007/0203124 A1, Preparative Example 44 |
Why This Matters
The choice of enantiopure precursor is the sole verified differentiator and is critical for applications where stereochemistry dictates downstream biological activity.
- [1] DART NEUROSCIENCE CAYMAN LTD. (2007). Therapeutic Piperazines. U.S. Patent Application Publication No. US 2007/0203124 A1. [See Preparative Example 44]. View Source
